molecular formula C10H11BrO2 B1335535 3-Bromo-4-propoxybenzaldehyde CAS No. 865138-64-3

3-Bromo-4-propoxybenzaldehyde

Cat. No.: B1335535
CAS No.: 865138-64-3
M. Wt: 243.1 g/mol
InChI Key: HDCNBZVVXWZSQO-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzaldehyde: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a bromine atom at the third position and a propoxy group at the fourth position on a benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-propoxybenzaldehyde typically involves the bromination of 4-propoxybenzaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.

    Oxidation: 3-Bromo-4-propoxybenzoic acid.

    Reduction: 3-Bromo-4-propoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-propoxybenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-propoxybenzaldehyde involves its interaction with various molecular targets depending on the specific application. In biochemical assays, it may act as an inhibitor or substrate for enzymes, affecting their activity and function. The presence of the bromine atom and the propoxy group influences its reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-3-propoxybenzaldehyde
  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-ethoxybenzaldehyde

Comparison: 3-Bromo-4-propoxybenzaldehyde is unique due to the specific positioning of the bromine and propoxy groups, which confer distinct chemical and physical properties. Compared to 4-Bromo-3-propoxybenzaldehyde, the position of the bromine atom affects the compound’s reactivity and the types of reactions it undergoes. Similarly, the presence of different alkoxy groups (methoxy, ethoxy) in related compounds alters their solubility, boiling points, and reactivity in chemical syntheses .

Properties

IUPAC Name

3-bromo-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCNBZVVXWZSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406380
Record name 3-bromo-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865138-64-3
Record name 3-bromo-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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